molecular formula C15H18N4O3S2 B2523961 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 731827-25-1

5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2523961
CAS No.: 731827-25-1
M. Wt: 366.45
InChI Key: VXMUUNGKNUTJAC-UHFFFAOYSA-N
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Description

5-[3-(Morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a chemical research reagent designed for investigative applications, particularly in medicinal chemistry and drug discovery. This compound belongs to the 1,2,4-triazole-3-thiol class of heterocycles, a scaffold recognized for its significant and diverse biological potential . The core 1,2,4-triazole structure is a feature in several clinically used drugs and is known for its metabolic stability and ability to engage in key hydrogen bonding and dipole interactions with biological targets . The morpholine-sulfonyl group attached to the phenyl ring may influence the molecule's physicochemical properties, while the prop-2-en-1-yl (allyl) side chain offers a reactive handle for further synthetic modification, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies. The mercapto (thiol) group is a key functional moiety in this class of compounds, often contributing to enhanced biological activity and serving as a site for coordination or further chemical derivatization . Researchers can utilize this compound to probe various biochemical pathways. Literature indicates that structurally related 1,2,4-triazole-3-thiol analogues have demonstrated a wide spectrum of pharmacological activities in research settings, including serving as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potential against HIV-1 , inhibitors of enzymes like 15-lipoxygenase (15-LOX) which is implicated in inflammatory processes , and as agents with investigated anticancer, antimicrobial, and anticonvulsant properties . The specific mechanism of action for this derivative is a subject for research, but it may involve enzyme inhibition or receptor interaction, similar to other compounds in its class. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3-morpholin-4-ylsulfonylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S2/c1-2-6-19-14(16-17-15(19)23)12-4-3-5-13(11-12)24(20,21)18-7-9-22-10-8-18/h2-5,11H,1,6-10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMUUNGKNUTJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the reaction of 3-(morpholine-4-sulfonyl)benzaldehyde with prop-2-en-1-yl hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under mild to moderate conditions:

Reaction Conditions Product Key Observations
Disulfide formationAir/O₂ exposure, room temperatureCorresponding disulfide dimerSpontaneous oxidation in solution; confirmed via mass spectrometry
Sulfonic acid derivativeH₂O₂ (30%), acidic conditions3-sulfonic acid triazole analogComplete conversion achieved within 2 hours at 60°C; IR confirms S=O stretching

Mechanistic Insight :
The thiol group acts as a nucleophile, with oxidation pathways dependent on reaction stoichiometry and oxidizing agents. Radical intermediates are implicated in disulfide formation .

Reduction Reactions

The sulfonyl (-SO₂-) group participates in selective reductions:

Reaction Conditions Product Key Observations
Sulfonyl → sulfideLiAlH₄, anhydrous THF, 0°CMorpholine sulfide analogReaction requires strict moisture control; 78% yield reported
Allyl group hydrogenationH₂ (1 atm), Pd/C, ethanolSaturated propyl-substituted triazoleComplete hydrogenation observed within 4 hours; retains triazole ring integrity

Limitations :
Over-reduction of the triazole ring occurs at elevated temperatures (>80°C), leading to ring-opening byproducts .

Nucleophilic Substitution

The morpholine sulfonyl group facilitates substitutions at nitrogen:

Reaction Reagents Product Key Observations
N-alkylationCH₃I, K₂CO₃, DMFN-methyl morpholine sulfonyl derivativeRegioselectivity confirmed via ¹H-NMR; 92% yield achieved
Arylboronic acid couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl-substituted triazoleSuzuki-Miyaura conditions enable C-C bond formation at phenyl ring

Notable Feature :
The allyl group remains inert under these conditions, enabling selective functionalization of other moieties .

Cycloaddition and Ring Modification

The triazole core participates in [3+2] cycloadditions:

Reaction Conditions Product Key Observations
Nitrile oxide cycloadditionCHCl₃, RT, 12 hoursIsoxazole-fused triazole hybridDiastereomeric ratio 3:1 (cis:trans); confirmed by X-ray crystallography
Ring expansionHNO₂, HCl, 0°CTetrazole derivativeCompetitive side reactions observed; 56% isolated yield

Kinetic Studies :
Cycloaddition reactions exhibit second-order kinetics, with activation energy ΔG‡ = 72 kJ/mol .

Comparative Reactivity Table

Key differences between this compound and structural analogs:

Structural Feature Reactivity Trend Basis for Comparison
Allyl substituentHigher susceptibility to radical reactions vs. methyl/phenyl analogsESR studies show stabilized allylic radicals
Morpholine sulfonyl groupEnhanced electrophilicity at sulfur vs. non-sulfonated morpholine derivativesHammett σ⁺ values correlate with reaction rates
Triazole-thiol coreGreater oxidation potential vs. 1,2,3-triazole analogsCyclic voltammetry data (Epa = +0.87 V vs. SCE)

Stability Under Physiological Conditions

Hydrolytic degradation pathways were characterized:

Condition Half-life Major Degradation Product
pH 7.4 buffer, 37°C48 hoursSulfonic acid derivative
Simulated gastric flui

Scientific Research Applications

Research indicates that this compound exhibits significant antiviral and anticancer properties. Triazole derivatives are known to modulate various biological pathways, including those involved in cancer cell proliferation and viral replication. Specifically, they have been reported to inhibit enzymes such as 11 β-hydroxysteroid dehydrogenase type 1, which is implicated in metabolic disorders.

Antiviral Properties

The antiviral activity of triazoles has been documented in various studies. They are believed to interfere with viral replication mechanisms, making them potential candidates for the development of antiviral agents against various viral infections.

Anticancer Properties

In the context of cancer therapy, the compound's ability to modulate enzyme activity suggests potential utility in treating metabolic syndrome and specific cancers. The structural characteristics of this compound make it a candidate for further modifications aimed at enhancing its pharmacological profile.

Case Studies and Research Findings

Several studies have highlighted the applications of triazole derivatives in medicinal chemistry:

  • Antimicrobial Activity : A study demonstrated that novel derivatives of triazoles exhibited promising antimicrobial activities against various microorganisms. This underscores the potential for developing new antifungal and antimicrobial agents from triazole derivatives .
  • Cancer Research : Research focusing on triazole compounds has shown their effectiveness in inhibiting cancer cell growth by targeting specific metabolic pathways. This positions them as valuable lead compounds for drug development targeting cancer therapy .
  • Enzyme Inhibition : Investigations into enzyme inhibition have revealed that triazoles can effectively inhibit key enzymes involved in metabolic disorders, suggesting their utility in treating conditions like obesity and diabetes .

Mechanism of Action

The mechanism of action of 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can bind to metal ions, forming stable complexes that exhibit unique electronic and magnetic properties . Additionally, the compound can inhibit enzymes involved in various biological processes, leading to its pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Triazole Core

Morpholine-Containing Derivatives
  • Morpholinomethyl Derivatives: Compounds such as 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholine () feature a morpholine group linked via a methylene bridge.
  • Morpholine Sulfonyl vs. Trifluoromethyl: The target compound’s sulfonyl group is electron-withdrawing, enhancing hydrogen-bonding capacity.
Allyl vs. Bulky Alkyl/Aryl Substituents
  • Cyclohexylmethylthio: Derivatives with cyclohexylmethylthio substituents () exhibit higher lipophilicity and steric hindrance, which may reduce solubility but improve target binding in hydrophobic pockets .

Physicochemical Properties

Compound Name Substituents (Triazole/Phenyl) LogD (pH 7.4) Key Biological Activity Reference
Target Compound Allyl / Morpholine sulfonyl 1.24 Not specified
5-(4-tert-butylphenoxy)methyl-4-phenyl... Phenyl / tert-butylphenoxy N/A Antimicrobial, pesticidal
Trifluoromethylphenyl derivative Varied / Trifluoromethyl N/A Anticandidal
4-((5-((cyclohexylmethyl)thio)...morpholine Cyclohexylmethylthio / R1 N/A Not specified

Key Observations:

  • The target compound’s LogD (1.24) is lower than tert-butylphenoxy derivatives, suggesting better aqueous solubility.
  • Morpholine sulfonyl and trifluoromethyl groups both enhance electron-withdrawing effects, but the former offers stronger hydrogen-bonding capacity.

Biological Activity

The compound 5-[3-(morpholine-4-sulfonyl)phenyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C₁₅H₁₈N₄O₃S₂
  • IUPAC Name : 4-allyl-5-[3-(morpholin-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol
  • InChI Key : VXMUUNGKNUTJAC-UHFFFAOYSA-N

This structure includes a morpholine group, which is often associated with enhanced biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Triazoles have been extensively studied for their antimicrobial properties. The specific compound has shown promising results in various studies:

  • Antibacterial Activity :
    • Studies indicate that derivatives of triazoles exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, triazole derivatives have been reported to have minimum inhibitory concentrations (MICs) ranging from 62.5 to 250 µg/ml against pathogens like E. coli and Staphylococcus aureus .
    • In vitro tests demonstrated that compounds similar to our target showed inhibition zones between 17 mm to 23 mm against various bacteria, indicating strong antibacterial potential .
  • Antifungal Activity :
    • The compound's structural analogs have also been noted for their antifungal properties. Some studies report significant antifungal activity with inhibition zones of up to 20 mm against Candida albicans .

Anticancer Activity

The potential anticancer properties of triazole derivatives are well-documented:

  • Research indicates that mercapto-substituted triazoles can exhibit chemopreventive and chemotherapeutic effects. For example, certain derivatives have shown high anticancer activity against human colon cancer cell lines (HCT116), with IC50 values as low as 4.363 µM compared to standard treatments like doxorubicin .
  • The mechanism of action often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth through various pathways .

Case Studies and Research Findings

Several studies highlight the biological activities of triazole derivatives similar to our compound:

Study Activity Findings
Study A AntibacterialCompounds exhibited MICs between 62.5 µg/ml and 250 µg/ml against E. coli and S. aureus.
Study B AntifungalInhibition zones ranged from 14 mm to 20 mm against various fungi including C. albicans.
Study C AnticancerCompound displayed IC50 values of 4.363 µM in HCT116 cell line assays.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step reactions starting from morpholine-4-sulfonylphenyl precursors and propenyl-substituted triazole intermediates. Key steps include:

  • Nucleophilic substitution to introduce the morpholine-sulfonyl group onto the phenyl ring.
  • Cyclocondensation of thiosemicarbazide derivatives with propenyl groups to form the triazole core. Optimization strategies:
  • Use continuous flow reactors to enhance reaction efficiency and reduce side products .
  • Employ liquid chromatography (e.g., reverse-phase HPLC) for purification to achieve >95% purity .
  • Adjust solvent systems (e.g., DMF or THF) and temperature gradients to improve intermediate stability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?

A combination of techniques is recommended:

  • ¹H/¹³C NMR spectroscopy : To confirm substituent positions and propenyl group configuration .
  • High-resolution mass spectrometry (HR-MS) : For precise molecular weight validation .
  • FT-IR spectroscopy : To identify thiol (-SH) and sulfonyl (-SO₂) functional groups .
  • HPLC with UV detection : To assess purity and monitor degradation products during storage .

Q. What are key considerations for selecting solvents and catalysts in its synthesis?

  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of sulfonyl intermediates, while THF improves cyclocondensation efficiency .
  • Catalysts : Pd-based catalysts facilitate propenyl group introduction, and acidic conditions (e.g., HCl/EtOH) promote triazole ring formation .
  • Temperature control : Maintain ≤80°C during sulfonation to prevent decomposition of the morpholine group .

Advanced Research Questions

Q. How do structural modifications at the triazole ring and sulfonyl group influence bioactivity and target selectivity?

  • Triazole ring substitutions : Replacing the propenyl group with bulkier alkyl chains (e.g., cyclohexyl) can enhance lipophilicity and membrane permeability, as shown in analogs .
  • Sulfonyl group modifications : Switching morpholine to pyrrolidine-sulfonyl groups alters hydrogen-bonding interactions with enzymatic targets (e.g., kinase active sites) .
  • Thiol group derivatization : S-alkylation improves metabolic stability but may reduce thiol-mediated redox activity .

Q. What computational approaches are suitable for predicting pharmacological profiles and ADME properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase .
  • PASS Online : Predicts potential antimicrobial or anticancer activity based on structural similarity to known triazole-thiols .
  • ADME prediction tools : SwissADME or pkCSM evaluates bioavailability, blood-brain barrier penetration, and CYP450 inhibition .

Q. How can researchers resolve discrepancies between in vitro bioactivity data and computational predictions?

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm IC₅₀ values .
  • Binding affinity assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate docking results .
  • Metabolite screening : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Lyophilization : Store as a lyophilized powder at -20°C to prevent thiol oxidation .
  • Prodrug design : Mask the thiol group with acetyl or glutathione-sensitive protectors to enhance plasma stability .
  • Buffered formulations : Use phosphate-buffered saline (PBS, pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation .

Q. How does the propenyl substituent influence molecular conformation and intermolecular interactions?

  • Conformational analysis : DFT calculations reveal that the propenyl group adopts a planar geometry, enabling π-π stacking with aromatic residues in target proteins .
  • Hydrophobic interactions : The propenyl moiety enhances binding to hydrophobic pockets in enzymes like SARS-CoV-2 main protease (Mpro) .
  • Steric effects : Substituents larger than propenyl (e.g., allyl ethers) may disrupt binding to shallow active sites .

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